molecular formula C28H25FN2O6S B11627475 prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11627475
M. Wt: 536.6 g/mol
InChI Key: QGRWXHKJZOUAIU-XTQSDGFTSA-N
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Description

PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, methyl, fluorophenyl, hydroxy, oxo, pyrrol, thiazole, and carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Introduction of the Pyrrol Ring: The pyrrol ring is introduced via a condensation reaction between an amine and a diketone, followed by cyclization.

    Functional Group Modifications: The ethoxy, methyl, and fluorophenyl groups are introduced through various substitution reactions using appropriate reagents such as ethyl iodide, methyl iodide, and fluorobenzene.

    Final Coupling Reaction: The final step involves coupling the thiazole and pyrrol intermediates through a carboxylation reaction using a carboxylating agent such as carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Ethyl iodide, methyl iodide, fluorobenzene

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxy group can yield an oxo derivative, while reduction of the oxo group can yield a hydroxyl derivative.

Scientific Research Applications

PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially valuable for various applications.

Properties

Molecular Formula

C28H25FN2O6S

Molecular Weight

536.6 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H25FN2O6S/c1-5-13-37-27(35)25-16(4)30-28(38-25)31-22(17-7-10-19(29)11-8-17)21(24(33)26(31)34)23(32)18-9-12-20(36-6-2)15(3)14-18/h5,7-12,14,22,32H,1,6,13H2,2-4H3/b23-21+

InChI Key

QGRWXHKJZOUAIU-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)O)C

Origin of Product

United States

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